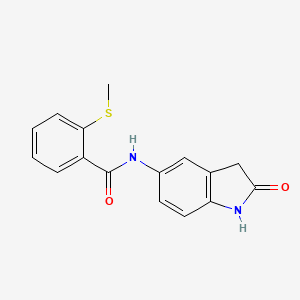
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, also known as MS-222, is a synthetic, water-soluble anesthetic used in aquatic vertebrates and invertebrates. It is a commonly used anesthetic for laboratory research, especially in the field of neuroscience, as it is non-toxic and has a relatively low cost. MS-222 is a derivative of the naturally occurring compound, 5-amino-2-methyl-1-sulfanyl-2-imidazoline, which is found in the venom of certain species of cone snails. It is a sedative, analgesic, and muscle relaxant that has been used in both medical and laboratory settings since the 1950s.
作用机制
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide works by blocking the action of voltage-gated sodium channels, which are responsible for the generation of action potentials in nerve cells. This results in a decrease in the excitability of nerve cells, leading to a decrease in neuronal activity and ultimately, a decrease in the sensation of pain. Additionally, 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which can lead to a decrease in the sensation of pain.
Biochemical and Physiological Effects
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes, such as acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been shown to reduce the activity of certain proteins, such as the voltage-gated sodium channels, which are responsible for the generation of action potentials in nerve cells. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol, which is responsible for regulating the body’s stress response.
实验室实验的优点和局限性
One of the main advantages of using 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide in laboratory experiments is that it is non-toxic and has a relatively low cost. Additionally, it has a low solubility in water, which means that it can be easily administered to aquatic animals without causing too much disruption to their environment. However, one of the main disadvantages of using 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is that it has a relatively short duration of action, meaning that it must be administered multiple times in order to maintain its effects. Additionally, it can cause some side effects, such as reduced respiration and heart rate, as well as decreased blood pressure.
未来方向
There are a number of potential future directions for research involving 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. These include further studies of its effects on the central nervous system, cardiovascular physiology, and the effects of anesthesia on aquatic animals. Additionally, further research could be done to explore the potential of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide as a therapeutic agent, as well as its potential use in veterinary medicine. Additionally, further research could be done to explore the potential of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide as a tool for studying the effects of anesthetics on the behavior of aquatic animals. Finally, further research could be done to explore the potential of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide as an adjuvant for other anesthetics, as well as its potential use in combination with other drugs.
合成方法
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is synthesized by the condensation of 2-amino-5-methylbenzamide with 2-methylsulfanyl-1-ethanol. This reaction is carried out in a mixture of acetic acid and ethanol, and is typically heated to a temperature of 80-100°C for several hours. The reaction yields a white crystalline solid, which is then purified by recrystallization.
科学研究应用
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular physiology, and the effects of anesthesia on aquatic animals. It has been used to study the effects of anesthetics on the behavior of fish, as well as to study the effects of anesthetics on the cardiovascular system of aquatic animals. It has also been used to study the effects of anesthetics on neuronal activity, as well as to study the effects of anesthetics on the behavior of aquatic invertebrates.
属性
IUPAC Name |
2-methylsulfanyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXUJWBAPGFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(2-oxoindolin-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-butyl-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416886.png)
![3-butyl-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416895.png)
![8-ethyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416898.png)
![2-benzoyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6416905.png)
![1,7,8-trimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416910.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416925.png)

![4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416931.png)
![1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6416934.png)
![3-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6416948.png)
![methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B6416957.png)
![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)
![3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416969.png)
![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)